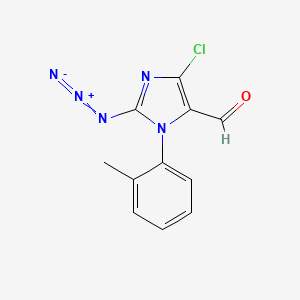

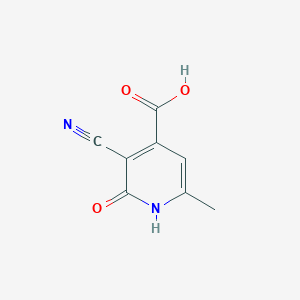

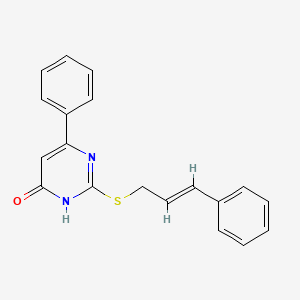

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, also known as ACIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and versatile compound that can be used for a variety of applications, including in the field of biochemistry and pharmacology.

Scientific Research Applications

Crystal Structures of Imidazole Derivatives

The crystal structures of imidazole derivatives, including those similar to 2-Azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, have been extensively studied to understand their molecular conformations and interactions. For instance, a study by Ambalavanan et al. (2003) on 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde and its derivatives revealed insights into their planar imidazole rings, conformational preferences, and the stabilizing effects of hydrogen bonds and van der Waals forces within their crystal structures (Ambalavanan et al., 2003).

Synthesis and Antimicrobial Applications

The synthesis and characterization of imidazole derivatives, including their potential antimicrobial properties, have been a subject of research. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds via a Vilsmeier–Haack formylation approach. These compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).

Chemical Modifications and Derivatives

The chemical modification of imidazole derivatives to produce new compounds with potential biological activities has been explored. For instance, Chornous et al. (2013) investigated the reduction of 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes and their conversion into methanols and subsequent derivatives. These reactions led to the production of compounds with potential for further chemical modifications and applications in various fields (Chornous et al., 2013).

Building Blocks in Medicinal Chemistry

Imidazole carbaldehydes serve as crucial building blocks in medicinal chemistry for synthesizing biologically active molecules. Orhan et al. (2019) discussed the utility of 4-methyl-5-imidazole carbaldehyde derivatives as precursors for synthesizing various imidazolium derivatives and other biologically active compounds, highlighting their significance in drug development and chemical synthesis (Orhan et al., 2019).

properties

IUPAC Name |

2-azido-5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c1-7-4-2-3-5-8(7)17-9(6-18)10(12)14-11(17)15-16-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWROXUFJFHELQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=C2N=[N+]=[N-])Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methoxyanilino)-2-oxoethyl] N-cyano-N'-(2-fluorophenyl)carbamimidothioate](/img/structure/B2423285.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423286.png)

![9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2423290.png)

![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)

![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)